molecular formula C34H28N8Na2O6S B1616184 Direct Brown 222 CAS No. 64743-15-3

Direct Brown 222

Cat. No.: B1616184
CAS No.: 64743-15-3
M. Wt: 722.7 g/mol
InChI Key: XBDCAYVWYHUKGF-UHFFFAOYSA-L
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Description

Direct Brown 222 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is commonly used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is characterized by its brown color and is often used to produce deep, rich shades.

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Brown 222 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully controlled to ensure consistent quality and yield. After the synthesis, the dye is purified, dried, and ground into a fine powder for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Direct Brown 222 undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various reagents, including halogens and sulfonating agents, can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original dye.

    Reduction: Aromatic amines such as aniline and naphthylamine.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Direct Brown 222 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying azo dye chemistry and reactions.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

Mechanism of Action

The mechanism of action of Direct Brown 222 involves its interaction with the substrate, typically through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong adherence and uniform coloration. In biological applications, the dye can interact with cellular components, aiding in visualization and analysis.

Comparison with Similar Compounds

Direct Brown 222 can be compared with other direct dyes such as Direct Brown 2 and Direct Brown M. While all these dyes share similar properties and applications, this compound is unique in its specific shade and fastness properties. It offers better wash fastness and light fastness compared to some other direct dyes, making it a preferred choice for certain applications.

List of Similar Compounds

  • Direct Brown 2
  • Direct Brown M
  • Direct Yellow 28
  • Direct Red 81

This compound stands out due to its specific chemical structure and performance characteristics, making it a valuable compound in various fields.

Properties

IUPAC Name

disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N8O6S.2Na/c1-18-14-21(4-11-27(18)39-38-24-8-13-30(43)26(17-24)34(44)45)22-5-12-28(19(2)15-22)40-42-33-31(35)20(3)16-29(32(33)36)41-37-23-6-9-25(10-7-23)49(46,47)48;;/h4-17,43H,35-36H2,1-3H3,(H,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDCAYVWYHUKGF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])C)C)N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N8Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070127
Record name C.I. Direct Brown 222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64743-15-3
Record name Benzoic acid, 5-(2-(4'-(2-(2,6-diamino-3-methyl-5-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Brown 222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-[2-[4'-[2-[2,6-diamino-3-methyl-5-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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